![molecular formula C12H15NO3 B1197335 盐酸氢可待因 CAS No. 550-10-7](/img/structure/B1197335.png)
盐酸氢可待因
概述
描述
Synthesis Analysis
Hydrocotarnine's synthesis involves complex reactions, including the transformation of cotarnine derivatives into hydrocotarnine through various synthetic pathways. Notably, electrophilic acylamidomethylation and sulfochlorination reactions play a significant role in its synthesis, offering high yields and introducing functional groups that further modify its chemical properties (Kartsev et al., 2020).
科学研究应用
抗肿瘤活性
盐酸氢可待因已被研究其潜在的抗肿瘤特性。研究表明,它可能通过干扰细胞过程来抑制肿瘤细胞的生长。 例如,盐酸氢可待因的氨基酸衍生物在体外和体内研究中对某些类型的癌细胞显示出有希望的结果 {svg_1}.
神经药理学
在神经药理学中,盐酸氢可待因对神经递质受体的影响已被探索。 有人认为,盐酸氢可待因中二氧戊环的存在可以增强其靶向毒蕈碱乙酰胆碱受体的能力,而毒蕈碱乙酰胆碱受体与各种神经功能有关 {svg_2}.
抗炎作用
盐酸氢可待因可能具有抗炎作用。 研究表明,它可以降低促炎因子的水平,这可能使其在治疗结肠炎等疾病中发挥作用 {svg_3}.
细胞色素P450相互作用
盐酸氢可待因已被评估其与细胞色素P450酶的相互作用,这些酶对于药物代谢至关重要。 该化合物不会引起某些CYP酶的代谢活性发生显著变化,表明其与药物相互作用的可能性较低 {svg_4}.
镇痛增强作用
在疼痛管理方面,盐酸氢可待因被认为可以增强羟考酮的镇痛作用,尽管确切机制尚不清楚。 这可能导致在临床环境中改善疼痛缓解策略 {svg_5}.
肝功能损害的药代动力学
研究还集中在肝功能损害患者的盐酸氢可待因的药代动力学上。 了解它在这种情况下是如何代谢的,对于在癌症患者的疼痛管理中安全有效地使用至关重要 {svg_6}.
作用机制
Target of Action
Hydrocotarnine primarily targets the Cbl protein . Cbl is a multi-adaptor protein involved in receptor and non-receptor tyrosine kinase regulation . It plays a crucial role in cellular signaling and can affect various cellular functions.
Mode of Action
Hydrocotarnine acts as a Cbl inhibitor . By inhibiting Cbl, Hydrocotarnine can increase the global level of tyrosine-phosphorylated proteins in cells . This inhibition leads to changes in gene expression and cellular functions .
Biochemical Pathways
The inhibition of Cbl by Hydrocotarnine results in inflammasome-mediated IL-18 secretion in colitis . Inflammasomes are protein complexes involved in the immune response, and their activation can lead to the production of pro-inflammatory cytokines like IL-18 . Hydrocotarnine also increases the expression of GLUT1 and cellular glucose uptake in glycolytic metabolism .
Pharmacokinetics
It is known that hydrocotarnine can be administered intraperitoneally . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Hydrocotarnine and their impact on its bioavailability.
Result of Action
The inhibition of Cbl by Hydrocotarnine leads to several cellular effects. It results in increased secretion of IL-18, a pro-inflammatory cytokine, which can influence immune responses . Hydrocotarnine also increases the expression of GLUT1, a glucose transporter, leading to increased cellular glucose uptake . This can affect cellular metabolism and energy production .
属性
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13/h5H,3-4,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXANNZJIZQTCBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203535 | |
Record name | Hydrocotarnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydrocotarnine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
550-10-7 | |
Record name | Hydrocotarnine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocotarnine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocotarnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrocotarnine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROCOTARNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22L6JNE61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydrocotarnine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
55.5 - 56.5 °C | |
Record name | Hydrocotarnine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the NLRP3 inflammasome and how is it relevant to hydrocotarnine's action?
A2: The NLRP3 inflammasome is a protein complex involved in the innate immune response, particularly in inflammatory processes. Hydrocotarnine has been shown to inhibit Cbl, a protein that negatively regulates NLRP3 activation. This inhibition, potentially mediated through GLUT1-dependent glycolysis inhibition, leads to increased NLRP3 inflammasome activity and subsequent interleukin (IL)-1β secretion, contributing to its analgesic effects [, ].
Q2: Does hydrocotarnine affect the expression of CYP enzymes involved in oxycodone metabolism?
A3: In vitro and in vivo studies suggest that hydrocotarnine does not significantly alter the expression of major CYP enzymes, including CYP3A4 and CYP2D6, responsible for oxycodone metabolism. This implies a low probability of pharmacokinetic interactions mediated through these enzymes [].
Q3: Can hydrocotarnine cause drug interactions through other mechanisms?
A4: While hydrocotarnine's impact on CYP enzymes appears minimal, research indicates a potential for drug interactions through its effects on UDP-glucuronosyltransferase (UGT) expression. Specifically, hydrocotarnine has been shown to reduce hepatic UGT1a expression, potentially affecting the glucuronidation of oxycodone and its metabolites [].
Q4: What is the molecular formula and weight of hydrocotarnine?
A4: The molecular formula of hydrocotarnine is C12H15NO3, and its molecular weight is 221.25 g/mol.
Q5: Is there any spectroscopic data available for hydrocotarnine?
A6: While the provided abstracts do not delve into detailed spectroscopic data, structural characterization using techniques like NMR and X-ray crystallography has been reported []. Information on spectroscopic properties, including UV, IR, and NMR spectra, can be found in studies focusing on its synthesis and biotransformation [].
Q6: What are the pharmacokinetic parameters of hydrocotarnine?
A7: Research in cancer pain patients indicates a volume of distribution (Vd) of 276.8 ± 237.2 L, clearance (CL) of 95.1 ± 64.3 L/h, and half-life (t1/2) of 2.0 ± 0.7 h for hydrocotarnine [].
Q7: How is hydrocotarnine metabolized in the body?
A8: Studies on rats reveal that hydrocotarnine undergoes extensive biotransformation, primarily resulting in isoquinoline metabolites. These metabolites arise from processes like C-1/C-1' bond cleavage, oxygenation, N-dealkylation, and O-dealkylation. Notable metabolites include phenolic betaines, with one specific betaine being a major product of hydrocotarnine metabolism [].
Q8: Are there safety concerns regarding the use of hydrocotarnine in specific populations?
A10: While generally considered safe, hydrocotarnine's clearance is reduced in elderly patients and those with liver dysfunction. This emphasizes the need for careful dose titration and monitoring in these populations to avoid potential toxicity from elevated drug levels [, ].
Q9: How is hydrocotarnine typically quantified in biological samples?
A12: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a sensitive and reliable method for quantifying hydrocotarnine in serum [, ]. Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly in forensic applications for identifying opiate alkaloid markers, including hydrocotarnine, in urine samples [, ].
Q10: What are some research tools and resources available for studying hydrocotarnine?
A13: Public databases like the Gene Expression Omnibus (GEO) can be valuable resources for analyzing gene expression data related to hydrocotarnine's effects on serine and glycine metabolism in cancer cells []. Additionally, computational chemistry approaches, such as QSAR modeling, can be employed to explore the relationship between structural modifications of hydrocotarnine and its biological activity [].
Q11: What are some key areas for future research on hydrocotarnine?
A14: Further investigations are crucial to fully elucidate hydrocotarnine's molecular targets and downstream effects, particularly its interactions with the Cbl-NLRP3 inflammasome pathway. Additionally, exploring its potential in treating conditions beyond cancer pain, such as inflammatory disorders, could unveil novel therapeutic applications [, ].
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